molecular formula C8H10N2O4 B11114365 methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate

methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate

Cat. No.: B11114365
M. Wt: 198.18 g/mol
InChI Key: FPAQMEYCJIMDCC-UHFFFAOYSA-N
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Description

Methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.176 Da It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate, can be achieved through various methods. One common approach involves the cycloaddition of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are gaining popularity due to their sustainability and efficiency.

Mechanism of Action

The mechanism of action of methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate include:

Uniqueness

This compound is unique due to its specific structure, which includes a glycine moiety attached to the isoxazole ring. This structural feature may confer distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate

InChI

InChI=1S/C8H10N2O4/c1-5-3-6(10-14-5)8(12)9-4-7(11)13-2/h3H,4H2,1-2H3,(H,9,12)

InChI Key

FPAQMEYCJIMDCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(=O)OC

Origin of Product

United States

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